molecular formula C13H16N2O B13111124 N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B13111124
M. Wt: 216.28 g/mol
InChI Key: VWCKWSZCROUNAF-UHFFFAOYSA-N
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Description

N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with ethyl, methyl, and carboxamide groups. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
  • N-ethyl-2,3-dimethyl-1H-indole-5-carboxylate
  • N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C13H16N2O/c1-4-14-13(16)10-5-6-12-11(7-10)8(2)9(3)15-12/h5-7,15H,4H2,1-3H3,(H,14,16)

InChI Key

VWCKWSZCROUNAF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)NC(=C2C)C

Origin of Product

United States

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